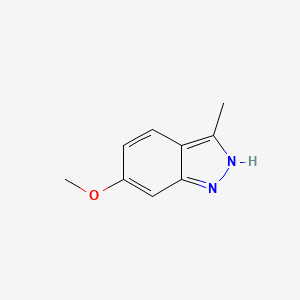

6-Methoxy-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-8-4-3-7(12-2)5-9(8)11-10-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRWFBGSDLRPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624422 | |

| Record name | 6-Methoxy-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7746-29-4 | |

| Record name | 6-Methoxy-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 6-Methoxy-3-methyl-1H-indazole can be effectively achieved starting from 4-methoxy-2-aminoacetophenone. This pathway involves two key transformations: the diazotization of the primary aromatic amine and the subsequent intramolecular cyclization to construct the indazole ring system.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of indazoles from ortho-substituted anilines.

Step 1: Diazotization of 4-Methoxy-2-aminoacetophenone

This procedure is adapted from the classical synthesis of indazoles from o-alkylanilines.

-

Materials:

-

4-Methoxy-2-aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-Methoxy-2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control the exothermic reaction.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the in-situ generated diazonium salt.

-

Step 2: Intramolecular Cyclization to this compound

The unstable diazonium salt is immediately cyclized to form the indazole ring.

-

Procedure:

-

Slowly warm the reaction mixture from Step 1 to room temperature and then heat to 50-60 °C. The cyclization is typically accompanied by the evolution of nitrogen gas.

-

Maintain the temperature until the gas evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

-

Data Presentation

While specific yield and analytical data for this exact synthesis are not published, the following tables provide expected ranges based on analogous reactions and the physicochemical properties of the target compound.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | 4-Methoxy-2-aminoacetophenone |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid |

| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyclization) |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-80% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 7746-29-4 |

| Appearance | Off-white to light brown solid |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.0-11.0 (br s, 1H, NH), ~7.5 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) |

| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~160 (C-O), ~142, ~140, ~122, ~120, ~108, ~95, ~55 (OCH₃), ~12 (CH₃) |

| Expected IR (KBr) ν (cm⁻¹) | ~3100-2900 (N-H, C-H), ~1620, ~1500, ~1480 (C=C, C=N) |

| Expected Mass Spectrum (EI) m/z | 162 (M⁺) |

Note: The spectroscopic data are estimations based on the structure and data from similar indazole compounds. Actual values may vary.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide on the Chemical Properties of 6-Methoxy-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-3-methyl-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and potential synthetic pathways, presenting them in a structured format for easy reference and comparison.

Core Chemical Properties

This compound, with the CAS Number 7746-29-4, is a solid at room temperature.[1] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group at the 6th position and a methyl group at the 3rd position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7746-29-4 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar indazole derivatives, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and methyl substituents on the indazole ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be affected by the electron-donating methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the indazole ring.

-

C-H stretching vibrations of the aromatic and methyl groups.

-

C=C and C=N stretching vibrations within the heterocyclic and aromatic rings.

-

C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the methyl or methoxy groups.

Synthesis and Experimental Protocols

One plausible synthetic approach could be the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For instance, the synthesis of 3-methyl-6-nitro-1H-indazole proceeds via the diazotization of 2-methyl-5-nitroaniline. A similar strategy could be adapted for this compound, likely starting from an aniline derivative with a methoxy group at the para position and a methyl group that can participate in the cyclization.

A generalized workflow for such a synthesis is depicted below:

References

The Biological Versatility of the Indazole Scaffold: An In-depth Technical Guide Focused on 6-Methoxy-3-methyl-1H-indazole Analogs

Introduction

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities include, but are not limited to, anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2] The biological profile of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. This guide will explore the potential biological activities of 6-Methoxy-3-methyl-1H-indazole by examining the activities of analogs with substitutions at the 3 and 6 positions.

Potential Biological Activities of this compound Based on Analog Data

The indazole scaffold is a prominent feature in many kinase inhibitors, which are crucial in cancer therapy.[3] These compounds often target signaling pathways essential for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and PI3K/Akt/mTOR pathways.[3] Furthermore, indazole derivatives have been investigated for their antibacterial and other therapeutic properties.[4]

Anticancer Activity

Numerous indazole derivatives have demonstrated potent anticancer activity.[5][6] For instance, several FDA-approved small molecule anticancer drugs, such as Pazopanib and Entrectinib, contain the indazole scaffold.[2] The anticancer effects are often attributed to the inhibition of various protein kinases involved in tumor growth and proliferation.

Structure-Activity Relationship Insights:

-

Substitution at the 3-position: The nature of the substituent at the 3-position can significantly influence anticancer potency. Various aryl and heterocyclic groups have been explored at this position.[7]

-

Substitution at the 6-position: Modifications at the 6-position have been shown to be critical for both potency and selectivity against different kinases.[8] The presence of a methoxy group, as in the compound of interest, is a common feature in bioactive molecules and can influence pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitory Activity

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[3]

Potential Kinase Targets for Indazole Derivatives:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR signaling is a key strategy in cancer therapy to block angiogenesis.[3]

-

p21-activated kinase 1 (PAK1): This kinase is implicated in cell proliferation and migration, and its inhibition is a target for cancer therapy.[9]

-

Glycogen synthase kinase 3β (GSK-3β): This kinase is involved in various cellular processes, and its inhibitors are being investigated for mood disorders and other conditions.[10]

-

Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIP2): As a key component of the innate immune system, RIP2 is a target for inflammatory diseases.[11]

Antibacterial Activity

Certain 3-methyl-1H-indazole derivatives have been reported to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For example, some derivatives have shown significant zones of inhibition against Bacillus subtilis and E. coli.[4] The mechanism of action for these antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase.[12]

Quantitative Data from Structurally Related Indazole Derivatives

The following tables summarize quantitative data for various indazole derivatives, providing an indication of the potential potency of compounds with similar structural features to this compound.

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5][6] |

| Compound 6o | K562 (Leukemia) | 5.15 | [13] |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | [13] |

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 17 | JNK3 | - | [8] |

| Compound 1 | GSK-3β | Potent Inhibition | [10] |

| GSK583 | RIP2 | Potent and Selective | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are summaries of common experimental protocols used for evaluating indazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media.[13]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[13]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, such as luminescence-based or fluorescence-based assays.

-

Assay Components: The assay typically includes the kinase, its substrate, ATP, and the test compound.

-

Incubation: The components are incubated together to allow the kinase to phosphorylate its substrate.

-

Detection: The amount of phosphorylated substrate or the amount of remaining ATP is quantified.

-

Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined.

Signaling Pathways and Visualization

The biological effects of indazole derivatives are often mediated through their modulation of specific signaling pathways.

VEGFR Signaling Pathway

Inhibition of the VEGFR signaling pathway by indazole derivatives can block angiogenesis, a critical process for tumor growth and metastasis.

Caption: Potential inhibition of the VEGFR signaling pathway by an indazole analog.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: A conceptual workflow for the synthesis and biological evaluation of a novel indazole compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential pharmacological profile. Based on the activities of structurally related analogs, it is plausible that this compound could exhibit anticancer, kinase inhibitory, and/or antibacterial properties. The data and protocols presented in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel indazole derivatives. Further experimental investigation is warranted to definitively characterize the biological activities of this compound.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of 6-Methoxy-3-methyl-1H-indazole: A Technical Overview of Plausible Mechanisms of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the heterocyclic compound 6-methoxy-3-methyl-1H-indazole. While direct and extensive research on the specific biological activities of this core molecule is limited in publicly available literature, its documented use as a key synthetic intermediate in the development of various therapeutic agents offers significant insights into its plausible pharmacological roles. This document collates information from patent literature and general pharmacological knowledge to present potential mechanisms, supported by illustrative data tables, detailed experimental protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted indazole, a class of bicyclic heterocyclic aromatic organic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been found to interact with a wide range of biological targets, leading to diverse pharmacological activities. Although this compound primarily appears in scientific literature as a building block for more complex molecules, its structural features suggest intrinsic potential for biological activity. This guide explores the most probable mechanisms of action based on the therapeutic targets of its known derivatives.

Potential Mechanisms of Action

Based on its role as a precursor in drug discovery programs, three primary potential mechanisms of action for this compound and its derivatives have been identified: modulation of the 5-HT2c serotonin receptor, inhibition of the Epidermal Growth Factor Receptor (EGFR), and suppression of Tumor Necrosis Factor-alpha (TNF-α) release.

5-HT2c Receptor Modulation

Derivatives of this compound have been investigated as ligands for the 5-HT2c receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT2c receptor is involved in the regulation of mood, appetite, and cognition. Agonism at this receptor is a known mechanism for inducing satiety and has been a target for the development of anti-obesity medications.

Activation of the 5-HT2c receptor by an agonist leads to the coupling with Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

The following table presents hypothetical quantitative data for a compound acting on the 5-HT2c receptor.

| Parameter | Value | Description |

| Ki (nM) | 150 | Inhibitor Constant: Concentration of the compound required to occupy 50% of the 5-HT2c receptors in a competitive binding assay. |

| EC50 (nM) | 350 | Half Maximal Effective Concentration: Concentration of the compound that provokes a response halfway between the baseline and maximum response in a functional assay. |

| Emax (%) | 85 | Maximum Effect: The maximum response achievable by the compound in a functional assay, relative to a full agonist. |

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2c receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-5-HT) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The Ki value is calculated using the Cheng-Prusoff equation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound has been utilized as a crucial intermediate in the synthesis of potent EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer drug development.

Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.

The following table presents hypothetical quantitative data for a compound acting as an EGFR inhibitor.

| Parameter | Value | Description |

| IC50 (nM) | 80 | Half Maximal Inhibitory Concentration: Concentration of the compound required to inhibit the activity of the EGFR enzyme by 50%. |

| GI50 (µM) | 1.2 | Half Maximal Growth Inhibition: Concentration of the compound that causes 50% inhibition of cancer cell growth in a cell-based assay. |

-

Reagents: Recombinant human EGFR enzyme, a suitable substrate peptide (e.g., poly-Glu-Tyr), and ATP.

-

Assay Procedure: The EGFR enzyme is incubated with the substrate, ATP, and varying concentrations of the test compound (this compound) in a reaction buffer.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used.

-

Data Analysis: The enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

TNF-α Release Inhibition

The indazole scaffold is also present in molecules designed to inhibit the release of TNF-α, a pro-inflammatory cytokine. Overproduction of TNF-α is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

The inhibition of TNF-α release is a key anti-inflammatory mechanism. This is often achieved by targeting intracellular signaling pathways that lead to the transcription and translation of the TNF-α gene. One common pathway involves the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the activation of transcription factors such as NF-κB.

The following table presents hypothetical quantitative data for a compound that inhibits TNF-α release.

| Parameter | Value | Description |

| IC50 (µM) | 0.5 | Half Maximal Inhibitory Concentration: Concentration of the compound that inhibits the LPS-induced release of TNF-α from immune cells by 50%. |

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are enriched.

-

Cell Stimulation: The monocytes are pre-incubated with varying concentrations of the test compound (this compound) for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production and release.

-

ELISA: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

General Experimental Workflow

The investigation of a novel compound's mechanism of action typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, its established role as a key intermediate in the synthesis of bioactive molecules strongly suggests its potential to interact with important pharmacological targets. The plausible mechanisms explored in this guide—5-HT2c receptor modulation, EGFR inhibition, and TNF-α release inhibition—represent promising avenues for future research. The provided experimental protocols and pathway diagrams serve as a foundational resource for scientists and researchers aiming to elucidate the therapeutic potential of this and related indazole derivatives. Further investigation through the outlined experimental workflows is necessary to fully characterize the pharmacological profile of this compound.

References

"spectroscopic data of 6-Methoxy-3-methyl-1H-indazole (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The structural formula of 6-Methoxy-3-methyl-1H-indazole is presented below:

Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | N-H |

| ~7.5 - 7.6 | d | 1H | H-7 |

| ~6.8 - 6.9 | d | 1H | H-5 |

| ~6.7 - 6.8 | s | 1H | H-4 |

| ~3.8 - 3.9 | s | 3H | -OCH₃ |

| ~2.5 - 2.6 | s | 3H | -CH₃ |

-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 160 | C-6 |

| ~141 - 143 | C-7a |

| ~138 - 140 | C-3 |

| ~121 - 123 | C-7 |

| ~120 - 122 | C-3a |

| ~110 - 112 | C-5 |

| ~90 - 92 | C-4 |

| ~55 - 56 | -OCH₃ |

| ~11 - 13 | -CH₃ |

Infrared (IR) Spectroscopy

-

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Broad | N-H stretch |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620 - 1600 | Strong | C=C aromatic ring stretch |

| ~1500 - 1450 | Strong | C=C aromatic ring stretch |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1050 - 1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

-

Predicted Mass Spectrometry Data

| m/z | Ion |

| 162.08 | [M]⁺ (Molecular Ion) |

| 147.06 | [M-CH₃]⁺ |

| 119.06 | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard procedures for similar compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typically, 16 to 64 scans are acquired.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition:

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then recorded and ratioed against the background.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL stock solution, diluted to 10 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is used.

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the molecular ion.

-

The mass spectrum is acquired in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical relationship between molecular properties and spectroscopic data.

References

In-Depth Technical Guide: 6-Methoxy-3-methyl-1H-indazole (CAS Number: 7746-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1H-indazole, identified by the CAS number 7746-29-4, is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-HIV activities.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, aimed at supporting research and development endeavors.

Chemical and Physical Properties

While specific experimental data for all physical properties of this compound are not extensively reported in publicly available literature, the following tables summarize its known identifiers and basic characteristics, supplemented with predicted computational data and experimental data for structurally related compounds.

Table 1: General Information and Identifiers

| Property | Value | Source |

| CAS Number | 7746-29-4 | N/A |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [4] |

| InChI Key | VDRWFBGSDLRPLK-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)OC) | N/A |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Table 2: Spectroscopic Data (Reference Compound: Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate)

No complete, experimentally verified spectroscopic dataset for this compound was found in the available literature. The following data is for a structurally related compound, Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, and serves as a reference for expected spectral features.[5]

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, 125 MHz) | δ 8.14 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 2H), 7.06 (d, J = 8.9 Hz, 2H), 7.01 (dd, J = 9.0, 2.1 Hz, 1H), 6.91 (d, J = 2.1 Hz, 1H), 4.04 (s, 3H), 3.89 (s, 3H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 163.2, 160.2, 159.3, 141.9, 136.2, 132.3, 125.7, 123.0, 118.9, 115.7, 114.7, 91.5, 55.6, 52.1 |

| Infrared (IR) (cm⁻¹) | 2958, 2843, 1714, 1624, 1509, 1467, 1432, 1407, 1355, 1273, 1172, 1126, 1084, 1038, 1017, 972, 880, 833, 821, 784 |

| High-Resolution Mass Spectrometry (HRMS) (EI) | Calculated for C₁₇H₁₆N₂O₄ [M]⁺: 312.1110, Found: 312.1090 |

Experimental Protocols

General Synthesis of 1H-Indazoles via Intramolecular C-H Amination

This method involves the silver(I)-mediated intramolecular oxidative C-H bond amination of α-ketoester-derived hydrazones.

Materials:

-

Substituted arylhydrazone (1.0 eq)

-

Silver trifluoromethanesulfonate (AgNTf₂) (2.0 eq)

-

Copper(II) acetate (Cu(OAc)₂) (0.5 eq)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

-

Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 1H-indazole product.

Biological Activity and Signaling Pathways

The indazole nucleus is a cornerstone in the development of therapeutic agents, with many derivatives exhibiting potent biological activities. While specific studies on this compound are limited, the broader class of indazole-containing compounds has been extensively investigated.

Potential Therapeutic Areas:

-

Oncology: Many indazole derivatives have demonstrated significant anti-cancer properties. They often function as inhibitors of various protein kinases that are critical for the growth, survival, and spread of cancer cells.

-

Inflammation: The anti-inflammatory effects of indazole derivatives are well-documented.

-

Infectious Diseases: Antibacterial and anti-HIV activities have been reported for several indazole compounds.[1]

Potential Mechanism of Action:

Given the structural similarities to other biologically active indazoles, this compound may act as an inhibitor of protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The methoxy and methyl substitutions on the indazole ring can influence the compound's binding affinity and selectivity for specific kinase targets.

As a bioisostere of indole, the indazole scaffold can mimic the interactions of endogenous ligands with their receptors. For instance, indazole analogs of serotonin have been investigated for their activity at serotonin receptors.[8][9]

Conclusion

This compound (CAS 7746-29-4) is a member of the pharmacologically significant indazole family. While comprehensive experimental data for this specific compound is not fully available, this guide provides a foundational understanding of its properties based on available information and data from structurally related molecules. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its biological activities. Given the established therapeutic potential of the indazole scaffold, this compound represents a promising candidate for further research in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. Further experimental validation of its physicochemical properties and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aobchem.com [aobchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In Vitro Efficacy and Mechanistic Profile of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro studies concerning 6-Methoxy-3-methyl-1H-indazole, a specific derivative with potential therapeutic applications. This document details its physicochemical properties, plausible synthetic routes, and methodologies for in vitro evaluation. While direct quantitative biological data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related indazole analogues to present illustrative data and potential mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 7746-29-4 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature |

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for indazole derivatives. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.

Generalized Synthetic Workflow

The Indazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of indazole derivatives, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational experimental protocols that paved the way for modern synthetic methodologies, present quantitative data on their biological efficacy, and visualize the intricate signaling pathways they modulate.

The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

The journey of the indazole ring system began in the late 1800s, with pioneering chemists laying the groundwork for what would become a cornerstone of heterocyclic chemistry and drug discovery.

Fischer's Landmark Synthesis of Indazolone (circa 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, 3-indazolone, rather than the parent indazole. This foundational discovery opened the door to the exploration of this new heterocyclic system.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone from o-Hydrazinobenzoic Acid

-

Starting Material: o-Hydrazinobenzoic acid hydrochloride

-

Reagents: Water, Concentrated Hydrochloric Acid

-

Procedure:

-

A mixture of 23.1 g (0.125 mol) of o-hydrazinobenzoic acid hydrochloride, 70 mL of water, and 7 mL of concentrated hydrochloric acid is refluxed for 30 minutes.

-

The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-fourth of its original volume.

-

During evaporation, the 3-indazolone separates and then redissolves as the acid concentration increases.

-

Upon cooling, the 3-indazolone crystallizes. The crystals are collected by filtration, washed with a small amount of cold water, and then with alcohol and ether.

-

-

Observations: Fischer noted the formation of a new heterocyclic compound which he named "indazol." This intramolecular condensation and cyclization proceeds via the loss of a water molecule.[1]

The Jacobson Indazole Synthesis

Another classical and historically significant method is the Jacobson synthesis, which typically involves the cyclization of N-nitroso-o-toluidines. A common variation of this method utilizes the nitrosation of N-acetyl-o-toluidine.

Experimental Protocol: Jacobson Synthesis of Indazole from N-Nitroso-o-acetotoluidide

-

Starting Material: o-Toluidine

-

Reagents: Glacial acetic acid, Acetic anhydride, Nitrous gases (from sodium nitrite and nitric acid), Benzene, Sodium methoxide in methanol, Hydrochloric acid, Ammonia.

-

Procedure:

-

o-Toluidine (90 g, 0.839 mole) is slowly added to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride.

-

The mixture is cooled in an ice bath and nitrosated by introducing a stream of nitrous gases while maintaining the temperature between +1°C and +4°C.

-

After completion of the nitrosation, the solution is poured onto ice and water. The separated oil is extracted with benzene.

-

A solution of sodium methoxide in methanol is added dropwise to the benzene solution while cooling.

-

After gas evolution ceases, the solution is boiled briefly on a steam bath.

-

The cooled solution is extracted with 2N and 5N hydrochloric acid.

-

The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

The crude indazole is collected by filtration, washed with water, and dried. Purification is achieved by vacuum distillation.

-

-

Yield: 36-47% of crude indazole, m.p. 144–147°C. After purification, 33–43 g of colorless indazole, m.p. 148°C, is obtained.

Evolution of Synthetic Methodologies

Following the pioneering work of Fischer and Jacobson, numerous other synthetic routes to indazoles have been developed, each with its own advantages regarding regioselectivity, substrate scope, and reaction conditions.

The Davis-Beirut Reaction for 2H-Indazoles

The Davis-Beirut reaction is a key method for the synthesis of 2H-indazoles. It involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.

Experimental Protocol: Davis-Beirut Reaction

-

General Procedure: A 2-nitrobenzylamine intermediate is treated with a base, such as 5% alcoholic potassium hydroxide, and heated (e.g., at 60°C for 6 hours) to yield the corresponding 2H-indazole. This method is advantageous as it avoids the use of expensive or toxic metals and proceeds under relatively mild conditions.

The von Auwers Indazole Synthesis

The von Auwers synthesis provides a route to indazoles from o-hydroxychalcone dibromides. The rearrangement of the dibromo-adduct with a base like potassium hydroxide leads to the formation of the indazole ring system. While historically significant, detailed modern protocols are less common.

Therapeutic Applications and Biological Activity

The unique structural and electronic properties of the indazole scaffold have made it a fertile ground for the discovery of new therapeutic agents across a wide range of diseases.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most notable therapeutic applications of an indazole derivative is the anti-inflammatory and analgesic agent, Benzydamine. Unlike traditional NSAIDs, its mechanism of action is not primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Instead, it is attributed to the inhibition of pro-inflammatory cytokine synthesis, such as TNF-α and IL-1β.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

-

Objective: To evaluate the in vivo anti-inflammatory effect of an indazole derivative.

-

Model: Male Wistar rats (180-200 g).

-

Procedure:

-

The baseline paw volume of each rat is measured using a plethysmometer.

-

The test compound (e.g., Benzydamine), a positive control (e.g., Indomethacin), or vehicle is administered orally.

-

One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Kinase Inhibition in Oncology: Pazopanib, Axitinib, and Rucaparib

In recent decades, indazole derivatives have emerged as highly successful kinase inhibitors in cancer therapy. Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that primarily inhibit vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis. Rucaparib, another indazole derivative, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, effective in cancers with deficiencies in DNA repair mechanisms.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole derivative against a specific kinase.

-

General Principle: The assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

-

Procedure (Luminescence-based, e.g., ADP-Glo™):

-

A kinase reaction is set up containing the kinase, a suitable substrate, and ATP in a buffer solution.

-

The indazole derivative is added at a range of concentrations.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

A reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

The luminescence is measured, which is proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Quantitative Data on Biological Activity

The potency of indazole derivatives as therapeutic agents is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter for enzyme inhibitors.

| Indazole Derivative | Target(s) | IC50 (nM) | Disease Area |

| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit | 10, 30, 47, 84, 74 (respectively) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 0.1, 0.2, 0.1-0.3 (respectively) | Oncology (Renal Cell Carcinoma) |

| Rucaparib | PARP1, PARP2, PARP3 | 1.4 (Ki), 0.17 (Ki), - | Oncology (Ovarian, Prostate Cancer) |

| Benzydamine | Pro-inflammatory Cytokine Synthesis (TNF-α, IL-1β) | - | Inflammation, Pain |

Visualization of Mechanisms and Workflows

To better understand the complex biological processes influenced by indazole derivatives and the experimental procedures used to study them, the following diagrams are provided in the DOT language for Graphviz.

References

Potential Therapeutic Targets of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide for Drug Discovery

Introduction

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a foundational structure for numerous compounds with therapeutic potential.[1][2] While direct research on the specific therapeutic targets of 6-Methoxy-3-methyl-1H-indazole is limited in publicly available literature, the extensive investigation into structurally related indazole derivatives provides a strong basis for predicting its potential pharmacological profile. This technical guide will explore the potential therapeutic targets of this compound by examining the established activities of analogous compounds, detailing relevant experimental protocols, and visualizing key signaling pathways.

Derivatives of the indazole scaffold have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and the PARP inhibitor Niraparib, feature the indazole core, underscoring its clinical significance in oncology.[4][6] The biological activity of these derivatives is often attributed to their ability to modulate crucial cellular signaling pathways involved in cell proliferation, survival, and inflammation.[7][8]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential avenues for investigation into the therapeutic applications of this compound.

Potential Therapeutic Target Classes

Based on the activities of structurally similar indazole derivatives, this compound is a promising candidate for targeting several key protein families implicated in disease.

Protein Kinases

A primary area of investigation for indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.[4] Overexpression or dysregulation of kinases is a hallmark of many cancers.[4]

-

Receptor Tyrosine Kinases (RTKs):

-

Fibroblast Growth Factor Receptors (FGFRs): Various 1H-indazole derivatives have been identified as potent inhibitors of FGFRs, which play a role in cell proliferation and angiogenesis.[1] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed significant FGFR1 inhibition with an IC50 value of 15.0 nM.[1]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, which contains a 3-methyl-indazole core, is a known inhibitor of VEGFR, highlighting the potential of this scaffold to target angiogenesis.[8]

-

-

Non-Receptor Tyrosine Kinases:

-

Bcr-Abl: 1H-indazol-3-amine derivatives have demonstrated inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[1]

-

-

Serine/Threonine Kinases:

-

Pim Kinases: 6-azaindazole derivatives have shown picomolar biochemical potency against all three Pim kinases, which are involved in cell survival and proliferation.[1]

-

Aurora Kinases (AURKs): Amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which are essential for cell cycle regulation.[4]

-

Other Potential Targets

Beyond protein kinases, indazole derivatives have shown activity against other important biological targets.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have been investigated as inhibitors of IDO1, an enzyme involved in immune evasion in cancer.[1]

-

Topoisomerase-II DNA Gyrase: Indazole compounds have been studied for their potential to inhibit this enzyme, which is critical for DNA replication and repair, suggesting a role as antibacterial agents.[2]

Quantitative Data on Indazole Derivatives

The following table summarizes the inhibitory activities of various indazole derivatives against their respective targets, providing a quantitative basis for the potential of the this compound scaffold.

| Compound Class | Target | IC50 Value | Reference |

| 1H-indazol-3-amine derivatives | FGFR1 | 2.9 nM - 15.0 nM | [1] |

| 1H-indazol-3-amine derivatives | Bcr-Abl | 0.014 µM (WT), 0.45 µM (T315I) | [1] |

| 6-azaindazole derivatives | Pim kinases | Picomolar range | [1] |

| Amide derivatives of indazole | Aurora kinases | 13 µM (initial hit) | [4] |

| 3-substituted 1H-indazoles | IDO1 | 720 nM - 770 nM | [1] |

Experimental Protocols

To assess the therapeutic potential of this compound, a series of in vitro and cell-based assays are essential.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, peptide substrate, and kinase buffer to the wells of the plate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[7]

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[7]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways that could be targeted by this compound and a general workflow for its preclinical evaluation.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Structural Analogs of 6-Methoxy-3-methyl-1H-indazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] Among the vast chemical space of indazole derivatives, 6-methoxy-3-methyl-1H-indazole serves as a crucial starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, biological evaluation, and potential as kinase inhibitors in oncology.

Core Structure and Rationale for Analog Development

The this compound core possesses key structural features that contribute to its biological activity. The methoxy group at the 6-position can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. The methyl group at the 3-position can provide a crucial anchor point for receptor binding. The development of structural analogs aims to systematically modify these and other positions on the indazole ring to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and effective method involves the cyclization of appropriately substituted o-hydrazino acetophenones.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs, starting from a substituted fluorobenzaldehyde. This multi-step process involves the formation of a hydrazone intermediate followed by an intramolecular cyclization to yield the indazole core. Further modifications can be introduced at various stages to generate a library of diverse analogs.

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the parent compound and serves as a template for the synthesis of its analogs.[4]

Materials:

-

2-Fluoro-4-methoxyacetophenone

-

Hydrazine hydrate

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH2Cl2)

Procedure:

-

A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 48 hours.[4]

-

The reaction mixture is cooled to room temperature, poured into water, and extracted three times with ethyl acetate.[4]

-

The combined organic extracts are concentrated under reduced pressure.[4]

-

The crude product is dissolved in a minimum amount of dichloromethane and filtered to yield this compound as a yellow solid.[4]

Biological Activity: Kinase Inhibition

A significant body of research has focused on the development of indazole-based compounds as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Structural analogs of this compound have shown promising activity against several kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Quantitative Data: Kinase Inhibitory Activity of Indazole Analogs

The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected indazole derivatives that are structurally related to this compound. This data highlights the potential for potent and selective kinase inhibition through modification of the indazole scaffold.

| Compound ID | Target Kinase | R-Group at 6-position | Other Substitutions | IC50 (nM) | Reference |

| 1 | FGFR1 | 6-(3-methoxyphenyl) | 3-amino | 15.0 | |

| 2 | FGFR1 | 6-(3-(N-ethylpiperazinyl)phenyl) | 3-amino | 2.9 | [5] |

| 3 | FGFR1 | 6-fluoro | 3-amino | < 4.1 | |

| 4 | FGFR2 | 6-fluoro | 3-amino | 2.0 | |

| 5 | PLK4 | N-(benzenesulfonamide) | - | 0.1 | |

| 6 | TTK | Varied substitutions | - | Varies |

Signaling Pathways

VEGFR Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels.[6] Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, promoting tumor growth and metastasis.[7] Indazole-based inhibitors targeting VEGFRs can block this pathway and inhibit tumor angiogenesis.

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole analogs.

FGFR Signaling Pathway:

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are involved in a multitude of cellular processes, including proliferation, differentiation, and migration.[8] Aberrant FGFR signaling is implicated in various developmental disorders and cancers.[9] Indazole derivatives have emerged as potent inhibitors of FGFRs, offering a promising therapeutic strategy.

Caption: Simplified FGFR signaling pathway illustrating the mechanism of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of synthesized indazole analogs against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (indazole analogs) dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Structural analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The indazole scaffold has proven to be a versatile platform for the design of potent and selective kinase inhibitors targeting key signaling pathways involved in cancer progression.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a broader range of analogs with diverse substitutions to further explore the structure-activity relationship (SAR).

-

Optimization of pharmacokinetic properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In vivo evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy and safety.

-

Exploration of other therapeutic areas: Investigating the potential of these analogs for the treatment of other diseases where the targeted kinases play a pathological role.

By leveraging the knowledge gained from the synthesis and biological evaluation of these structural analogs, researchers can continue to advance the development of novel and effective indazole-based therapies.

References

- 1. cusabio.com [cusabio.com]

- 2. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. longdom.org [longdom.org]

- 4. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

6-Methoxy-3-methyl-1H-indazole: A Literature Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive literature review focused on 6-Methoxy-3-methyl-1H-indazole and its closely related analogues. While specific data for this compound is limited in publicly available literature, this review extrapolates its potential properties and mechanisms of action based on extensive research on the broader class of indazole derivatives. The indazole core is a key component in numerous compounds with a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1]

Chemical and Physical Properties

Basic information for this compound is available from chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 7746-29-4 | |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥97% | |

| InChI Key | VDRWFBGSDLRPLK-UHFFFAOYSA-N |

Synthesis

Representative Experimental Protocol: Synthesis of Substituted Indazoles

The following is a generalized procedure based on the synthesis of related indazole compounds and should be adapted and optimized for the specific synthesis of this compound.

Reaction Scheme:

A proposed synthetic route for this compound.

Procedure:

-

Diazotization: 4-Methoxy-2-methylaniline is dissolved in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyclization: The resulting diazonium salt solution is stirred at a low temperature for a specified period to facilitate intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

Biological Activities

While direct biological data for this compound is scarce, the indazole scaffold is a well-established pharmacophore with a broad spectrum of activities. The following sections summarize the known activities of closely related indazole derivatives.

Anticancer Activity

Indazole derivatives are widely investigated for their potential as anticancer agents, with several compounds entering clinical trials.[3] Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4]

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Primary Kinase Target(s) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Not specified | [5] |

| Compound 2f | MCF-7 (Breast Cancer) | 1.15 | Not specified | [3] |

| K17 | - | 0.0003 | PLK4 | [6] |

| K22 | - | 0.0001 | PLK4 | [6] |

Mechanism of Action: Kinase Inhibition

A significant number of indazole-based compounds exert their anticancer effects by targeting protein kinases. For instance, Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit.[7] The structural similarity of this compound to these known kinase inhibitors suggests it may also exhibit activity against similar targets.

Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Neuroprotective Activity

Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases. Studies on related compounds suggest potential mechanisms involving the modulation of enzymes and pathways implicated in neuronal cell death and inflammation. For example, 6-Hydroxy-1H-indazole has been shown to have a neuroprotective role in a mouse model of Parkinson's disease.[8]

Table 2: Neuroprotective Activity of a Representative Indazole Derivative

| Compound | Model | Effect | Reference |

| 6-Hydroxy-1H-indazole | MPTP-induced Parkinson's disease in mice | Decreased loss of dopaminergic neurons | [8] |

A study on a series of 1H-indazoles bearing a 1,2,4-oxadiazole ring identified potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders.[9]

Antimicrobial Activity

The indazole scaffold is also a source of novel antimicrobial agents. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[10][11]

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |

| Compound 5i | Xanthomonas campestris | 23 mm | [12] |

| Compound 5j | Bacillus megaterium | 16 mm | [12] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of new chemical entities. The following are representative protocols for assays commonly used to assess the biological activities of indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

A typical workflow for an in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations.

-

Assay Setup: The diluted compounds are added to the wells of a 384-well plate.

-

Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, and buffer is added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

-

Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO alone), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various microorganisms.[10]

Procedure:

-

Culture Preparation: The test microorganisms are cultured in a suitable broth medium to a specific turbidity.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.

-

Well Preparation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control (DMSO) and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Directions

The indazole scaffold represents a highly privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities. While this review provides a comprehensive overview of the potential of the indazole class of compounds, it also highlights a significant gap in the literature concerning the specific compound This compound .

There is a clear need for further research to elucidate the specific biological profile of this molecule. Future studies should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-